molecular formula C9H6FNO B13796892 2-Fluoro-6-methylbenzoyl cyanide CAS No. 590368-96-0

2-Fluoro-6-methylbenzoyl cyanide

Cat. No.: B13796892
CAS No.: 590368-96-0
M. Wt: 163.15 g/mol
InChI Key: ZNHABGGHXSITOX-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzoyl cyanide is an organic compound with the molecular formula C9H6FNO It is a derivative of benzoyl cyanide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylbenzoyl cyanide typically involves the reaction of 2-Fluoro-6-methylbenzoyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the chloride group is replaced by a cyanide group. This reaction can be carried out using sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylbenzoyl cyanide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide or potassium cyanide in DMF or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of 2-Fluoro-6-methylbenzylamine or 2-Fluoro-6-methylbenzyl alcohol.

    Oxidation: Formation of 2-Fluoro-6-methylbenzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Fluoro-6-methylbenzoyl cyanide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzoyl cyanide depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can enhance the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The cyanide group can act as a nucleophile or a ligand in coordination chemistry, further expanding the compound’s utility in different contexts.

Comparison with Similar Compounds

2-Fluoro-6-methylbenzoyl cyanide can be compared with other similar compounds such as:

    2-Fluoro-6-methylbenzoyl chloride: Similar structure but with a chloride group instead of a cyanide group. It is used as a precursor in the synthesis of this compound.

    2-Fluoro-6-methylbenzoic acid: Contains a carboxylic acid group instead of a cyanide group. It is used in the synthesis of various derivatives and as a building block in organic synthesis.

    2-Fluoro-6-methylbenzylamine: Contains an amine group instead of a cyanide group. It is used in the synthesis of pharmaceuticals and other bioactive compounds.

The uniqueness of this compound lies in its combination of a fluorine atom and a cyanide group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

590368-96-0

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-6-methylbenzoyl cyanide

InChI

InChI=1S/C9H6FNO/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4H,1H3

InChI Key

ZNHABGGHXSITOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)C#N

Origin of Product

United States

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